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molecular formula C15H18N2O3 B8460481 N-(1-Azabicyclo[2.2.2]oct-3-yl)-1,3-benzodioxole-5-carboxamide

N-(1-Azabicyclo[2.2.2]oct-3-yl)-1,3-benzodioxole-5-carboxamide

Cat. No. B8460481
M. Wt: 274.31 g/mol
InChI Key: YOCAVDNIDQJJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04605652

Procedure details

Following the procedure of Example 22, 1,3-benzodioxole-5-carboxylic acid, 1,1'-carbonyldiimidazole and 3-aminoquinuclidine are reacted to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([OH:12])=O)=[CH:9][C:4]=2[O:3][CH2:2]1.C(N1C=CN=C1)(N1C=CN=C1)=O.[NH2:25][CH:26]1[CH:31]2[CH2:32][CH2:33][N:28]([CH2:29][CH2:30]2)[CH2:27]1>>[N:28]12[CH2:33][CH2:32][CH:31]([CH2:30][CH2:29]1)[CH:26]([NH:25][C:10]([C:8]1[CH:7]=[CH:6][C:5]3[O:1][CH2:2][O:3][C:4]=3[CH:9]=1)=[O:12])[CH2:27]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CN2CCC1CC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
product
Smiles
N12CC(C(CC1)CC2)NC(=O)C2=CC1=C(OCO1)C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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